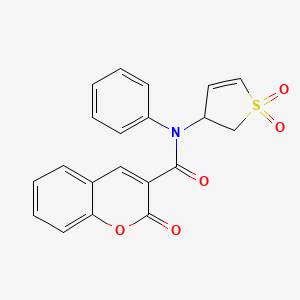![molecular formula C17H20N6O2 B6425213 4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine CAS No. 2034345-54-3](/img/structure/B6425213.png)
4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine is an intriguing compound due to its complex structure and diverse functionality. This multi-ring system incorporates various functional groups, leading to its potential utility in different fields, especially in medicinal and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine typically involves the construction of its core structures followed by functionalization:
Step 1: Synthesis of the pyrazole moiety.
Reactants: 1-ethylpyrazole precursor.
Conditions: Cyclization under acidic or basic conditions.
Step 2: Construction of the 1,2,4-oxadiazole ring.
Reactants: Appropriate nitrile and hydrazine derivatives.
Conditions: Cyclization with oxidizing agents.
Step 3: Formation of the pyrrole ring and piperidine incorporation.
Reactants: Pyrrole carboxylic acid, piperidine derivatives.
Conditions: Amide coupling reactions.
Industrial Production Methods:
Industrial synthesis of this compound would likely optimize each of these steps to improve yield and scalability. Continuous flow reactors and high-throughput screening of catalysts might be employed to find the most efficient production routes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Could reduce functional groups like oxadiazole to amines.
Substitution: Undergoes electrophilic and nucleophilic substitutions especially in the pyrazole and oxadiazole rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, halogenation agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Varied depending on substituents introduced.
Scientific Research Applications
Chemistry:
Used as a building block for the synthesis of more complex molecules due to its diverse functional groups.
Biology:
Medicine:
Explored for therapeutic effects such as anti-inflammatory or anticancer properties.
Industry:
Potentially useful in materials science for creating novel polymers or coatings.
Mechanism of Action
The compound's effects are exerted through interactions at the molecular level. Its structural features allow it to bind to specific protein targets, possibly inhibiting or modulating their activity. The exact pathways involve binding to enzymes, receptors, or nucleic acids, leading to alterations in cellular function.
Comparison with Similar Compounds
4-(1H-pyrazol-5-yl)-1-(pyrrole-2-carbonyl)piperidine
5-(1H-pyrrole-2-carbonyl)piperidine-1,2,4-oxadiazole
Uniqueness:
4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine stands out due to its specific substitutions, offering unique properties like enhanced binding affinity or selectivity, which might not be as pronounced in its structural analogs.
Properties
IUPAC Name |
[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-2-23-14(5-9-19-23)16-20-15(21-25-16)12-6-10-22(11-7-12)17(24)13-4-3-8-18-13/h3-5,8-9,12,18H,2,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUSVLPXEBYVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(4-methylphenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425141.png)
![N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B6425146.png)
![N'-[(4-fluorophenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425154.png)

![6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B6425172.png)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate](/img/structure/B6425178.png)

![3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B6425185.png)
![N-[4-(thiophen-2-yl)oxan-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6425197.png)
![N-[(1,4-dioxan-2-yl)methyl]-1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6425199.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B6425221.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea](/img/structure/B6425222.png)
![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B6425237.png)
![3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea](/img/structure/B6425242.png)
